molecular formula C6H16Cl2N2 B12283362 (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride

Cat. No.: B12283362
M. Wt: 187.11 g/mol
InChI Key: ABDGJCKNZHDDLV-BNTLRKBRSA-N
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Description

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is carried out under high pressure and temperature to ensure complete reduction and amination.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or distillation to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,3-dione.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,3-dione.

    Reduction: Various cyclohexane derivatives.

    Substitution: N-substituted cyclohexane-1,3-diamine derivatives.

Scientific Research Applications

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific enzymes or receptors, influencing biochemical pathways. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral catalyst, promoting the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-cyclohexane-1,3-diamine
  • (1R,2R)-cyclohexane-1,2-diamine
  • (1S,2S)-cyclohexane-1,2-diamine

Uniqueness

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits higher selectivity in asymmetric synthesis, making it a preferred choice in the production of chiral molecules.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1

InChI Key

ABDGJCKNZHDDLV-BNTLRKBRSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)N.Cl.Cl

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl

Origin of Product

United States

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